molecular formula C22H24N2O2S B2816042 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 878054-42-3

2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2816042
CAS No.: 878054-42-3
M. Wt: 380.51
InChI Key: YKKSTZKLLPFCNS-UHFFFAOYSA-N
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Description

2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of indole, morpholine, and thioether functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic synthesis techniques. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thioether Formation:

    Morpholine Addition: The final step involves the reaction of the thioether-indole intermediate with morpholine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The indole and morpholine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization of the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the morpholine and thioether groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one include:

    2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-piperidinoethanone: Similar structure but with a piperidine ring instead of morpholine.

    2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-pyrrolidinoethanone: Contains a pyrrolidine ring instead of morpholine.

    2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-azepanoethanone: Features an azepane ring instead of morpholine.

These compounds share structural similarities but differ in the nature of the nitrogen-containing ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)16-27-21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-26-13-11-23/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKSTZKLLPFCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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